s-Triazolo[3,4-a]ftalazina
Descripción general
Descripción
S-Triazolo[3,4-a]phthalazine is a heterocyclic compound used in a variety of chemical applications. It is a fused-ring system that contains both a triazole and a phthalazine ring, making it a unique and versatile molecule . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 g/mol .
Synthesis Analysis
S-Triazolo[3,4-a]phthalazine can be synthesized in one-step by cyclocondensation of bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of (30) in refluxing EtOH containing a few drops of triethylamine .Molecular Structure Analysis
The molecular structure of s-Triazolo[3,4-a]phthalazine is characterized by a five-membered triazole ring fused with a six-membered phthalazine ring .Chemical Reactions Analysis
The reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .Physical and Chemical Properties Analysis
S-Triazolo[3,4-a]phthalazine has a density of 1.5±0.1 g/cm3, a boiling point of 327.27°C, and a melting point of 118.50°C. It has a molar refractivity of 49.5±0.5 cm3, a polar surface area of 43 Å2, and a molar volume of 116.8±7.0 cm3 .Aplicaciones Científicas De Investigación
Secuenciación de Péptidos C-Terminales
El compuesto ha sido explorado por su potencial en secuenciación de péptidos C-terminales. Este proceso involucra la síntesis de s-triazolo[3,4-a]ftalazinas mediante la reacción de hidralazina con aminoácidos N-protegidos y dipéptidos . El método tiene como objetivo determinar la viabilidad de hacer reaccionar los grupos carboxilo en aminoácidos con hidralazina para obtener derivados TAP para la secuenciación de péptidos desde el residuo C-terminal.
Síntesis de Complejos de Metales de Transición
Los derivados de s-triazolo[3,4-a]ftalazina se han utilizado para preparar complejos de metales de transición. Estos complejos se sintetizan con una fórmula general que involucra el ligando TAP y se investigan sus propiedades espectrales . El estudio de estos complejos puede conducir a conocimientos sobre la química de la coordinación y posibles aplicaciones catalíticas.
Actividades Farmacológicas
El andamiaje estructural de 1,2,4-Triazolo[3,4-a]ftalazina se ha asociado con diversas actividades farmacológicas. Sirve como una estructura central para los fármacos debido a su capacidad de manifestar sustituyentes en representaciones tridimensionales definidas, lo cual es crucial para las interacciones específicas con los receptores diana .
Propiedades Anticancerígenas
La investigación ha indicado que los derivados de este compuesto exhiben propiedades anticancerígenas. La relación estructura-actividad de estos derivados es de suma importancia en el diseño y desarrollo de fármacos, particularmente para dirigirse a enfermedades multifuncionales .
Agentes Antimicrobianos y Antivirales
Los derivados del compuesto también se estudian por sus capacidades antimicrobianas y antivirales. Esto incluye explorar su efectividad contra una gama de patógenos y virus, contribuyendo al desarrollo de nuevos agentes terapéuticos .
Inhibición Enzimática
Los derivados de this compound se han identificado como posibles inhibidores enzimáticos. Se han probado contra enzimas como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina, que son significativas en varios procesos fisiológicos .
Efectos Antiinflamatorios y Analgésicos
El compuesto ha mostrado promesa en exhibir efectos antiinflamatorios y analgésicos. Esto lo convierte en un candidato para el desarrollo de nuevos medicamentos destinados a tratar el dolor y las afecciones relacionadas con la inflamación .
Actividad Antituberculosa
Por último, hay evidencia que sugiere que los derivados de this compound pueden actuar como agentes antituberculosos. Esta aplicación es particularmente relevante en la lucha contra la tuberculosis, una importante preocupación mundial para la salud .
Mecanismo De Acción
Target of Action
s-Triazolo[3,4-a]phthalazine, also known as 1,2,4-Triazolo[3,4-a]phthalazine, is a compound that has shown potential in interacting with various targets. The primary targets of this compound include enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its structural features. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, it has been reported to undergo nucleophilic cleavage of the pyridazine ring with formation of o-substituted benzoylhydrazines .
Biochemical Pathways
s-Triazolo[3,4-a]phthalazine affects various biochemical pathways through its interaction with its targets. For instance, it has been reported to have inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can potentially affect these processes and their downstream effects.
Pharmacokinetics
The pharmacokinetics of s-Triazolo[3,4-a]phthalazine involves its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of s-Triazolo[3,4-a]phthalazine’s action are primarily due to its interaction with its targets. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . For instance, it has shown promising antitumor activities against various human cancer cell lines .
Direcciones Futuras
S-Triazolo[3,4-a]phthalazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is used as a starting material for the synthesis of antihypertensive drugs and anti-inflammatory agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-a]phthalazine-based drugs .
Análisis Bioquímico
Biochemical Properties
s-Triazolo[3,4-a]phthalazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an impurity in hydralazine, a drug used to treat hypertension . The interactions of s-Triazolo[3,4-a]phthalazine with biomolecules are primarily mediated through its nitrogen-containing heterocyclic structure, which allows it to form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.
Cellular Effects
s-Triazolo[3,4-a]phthalazine has been shown to exert significant effects on various types of cells and cellular processes. Studies have demonstrated its potential anticancer activity, with the compound inducing apoptosis and cell cycle arrest in cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, s-Triazolo[3,4-a]phthalazine has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby altering the balance between cell survival and death.
Molecular Mechanism
The molecular mechanism of action of s-Triazolo[3,4-a]phthalazine involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to reduced cancer cell growth . Additionally, s-Triazolo[3,4-a]phthalazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of s-Triazolo[3,4-a]phthalazine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that s-Triazolo[3,4-a]phthalazine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to s-Triazolo[3,4-a]phthalazine in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of s-Triazolo[3,4-a]phthalazine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, s-Triazolo[3,4-a]phthalazine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
s-Triazolo[3,4-a]phthalazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and acetylation, which influence its biological activity and pharmacokinetics . These metabolic pathways can affect the levels of s-Triazolo[3,4-a]phthalazine and its metabolites in the body, thereby modulating its therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of s-Triazolo[3,4-a]phthalazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic efficacy. For example, s-Triazolo[3,4-a]phthalazine has been found to accumulate in tumor tissues, where it exerts its anticancer effects.
Subcellular Localization
s-Triazolo[3,4-a]phthalazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization allows s-Triazolo[3,4-a]phthalazine to interact with specific biomolecules and exert its effects on cellular processes, including gene expression and apoptosis.
Propiedades
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPJKLSGUJUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177955 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234-80-0 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazolo[3,4-a]phthalazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4-Triazolo[3,4-a]phthalazine?
A1: The molecular formula of 1,2,4-Triazolo[3,4-a]phthalazine is C10H7N4 [], []. Its molecular weight is 183.19 g/mol.
Q2: What spectroscopic data is available for 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?
A2: Various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, have been employed to characterize 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives [], [], [], [], [], []. These techniques provide valuable information about the compound's structure, functional groups, and purity.
Q3: How is residual formaldehyde in vaccine formulations monitored using 1,2,4-Triazolo[3,4-a]phthalazine?
A3: A sensitive assay utilizes the reaction of formaldehyde with hydralazine hydrochloride under specific conditions to form fluorescent 1,2,4-Triazolo[3,4-a]phthalazine. [], [] This allows for the detection and quantification of residual formaldehyde in vaccine samples using techniques like HPLC. [], []
Q4: What are the common synthetic approaches to 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?
A4: Several synthetic routes have been explored, including:
- Condensation of 1-hydrazinophthalazine with various carbonyl compounds: This approach allows for the introduction of substituents at different positions of the 1,2,4-Triazolo[3,4-a]phthalazine scaffold. [], [], []
- Cyclodesulfurization reactions: These reactions utilize 1-hydrazinophthalazine, isothiocyanates, and dicyclohexylcarbodiimide (DCCD) to construct the triazolophthalazine ring system. []
- Suzuki coupling: This palladium-catalyzed cross-coupling reaction has been employed to introduce aryl substituents at the 6-position of 3-methyl-[1,2,4]Triazolo[3,4-a]phthalazine. []
Q5: How do structural modifications affect the biological activity of 1,2,4-Triazolo[3,4-a]phthalazine derivatives?
A5: Structure-activity relationship (SAR) studies have demonstrated that:
- Substituents at the 3- and 6-positions: Significantly influence the binding affinity and selectivity for different subtypes of the GABA-A receptor. [], [], []
- Alkoxy substituents at the 6-position: Can enhance anticonvulsant activity. []
- Aryl and heteroaryl substituents: At the 3-position can modulate GABA-A receptor subtype selectivity. []
- Piperazine moieties: Introduction of substituted benzylpiperazine groups can lead to potent positive inotropic activity. []
Q6: What are the primary biological activities associated with 1,2,4-Triazolo[3,4-a]phthalazine derivatives?
A6: 1,2,4-Triazolo[3,4-a]phthalazine derivatives have shown a range of activities, including:
- Benzodiazepine receptor ligands: Acting as agonists, antagonists, or inverse agonists with varying subtype selectivity. [], [], [], [], [], [], []
- Anxiolytic activity: Some derivatives exhibit anxiolytic effects in animal models. [], []
- Anticonvulsant activity: Certain derivatives possess anticonvulsant properties, potentially through modulation of GABAergic neurotransmission. []
- Positive inotropic activity: Derivatives with substituted benzylpiperazine moieties can enhance cardiac contractility. []
- Antileishmanial activity: Some derivatives demonstrate promising activity against Leishmania parasites. []
Q7: What is the potential therapeutic application of 1,2,4-Triazolo[3,4-a]phthalazine derivatives targeting the α5 subtype of GABA-A receptors?
A7: Selective α5 subtype inverse agonists have shown potential for enhancing cognitive function in preclinical models and are being explored for treating conditions like Alzheimer's disease. [], []
Q8: Are there any 1,2,4-Triazolo[3,4-a]phthalazine derivatives that have progressed to clinical trials?
A8: Yes, a selective GABA-A α5 receptor inverse agonist, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016), progressed to clinical trials for cognitive enhancement but was discontinued due to tolerability issues in elderly subjects. []
Q9: What are the known metabolic pathways of hydralazine, a precursor to 1,2,4-Triazolo[3,4-a]phthalazine?
A9: Hydralazine undergoes extensive metabolism, primarily in the liver. Major metabolic pathways include acetylation, oxidation, and hydrazone formation. [], [], [], [], [] One notable metabolite is 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. [], []
Q10: Can hydralazine react with endogenous compounds to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives?
A10: Yes, hydralazine can react non-enzymatically with endogenous aldehydes like acetaldehyde and formaldehyde to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives. [], [] For instance, reaction with acetaldehyde yields 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. []
Q11: How stable are 1,2,4-Triazolo[3,4-a]phthalazine derivatives under various conditions?
A11: Stability can vary depending on the specific substituents and environmental factors. Some derivatives are prone to hydrolysis under acidic conditions. [], []
Q12: What are the key challenges and future directions in the development of 1,2,4-Triazolo[3,4-a]phthalazine-based therapeutics?
A12:
- Optimizing subtype selectivity: Achieving greater selectivity for specific GABA-A receptor subtypes is crucial for minimizing off-target effects and improving the therapeutic index. []
- Understanding the impact of metabolism: Investigating the metabolic pathways and potential for drug-drug interactions is essential for ensuring efficacy and safety. [], []
- Improving pharmacokinetic properties: Strategies to enhance bioavailability, prolong half-life, and optimize drug delivery could improve the clinical utility of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.